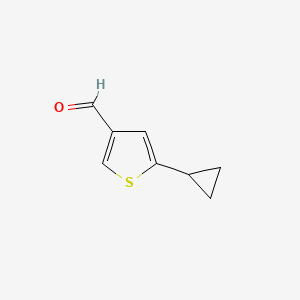

5-Cyclopropylthiophene-3-carbaldehyde

Overview

Description

5-Cyclopropylthiophene-3-carbaldehyde is a chemical compound with the molecular formula C8H8OS and a molecular weight of 152.21 . It is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for 5-Cyclopropylthiophene-3-carbaldehyde is1S/C8H8OS/c9-4-6-3-8(10-5-6)7-1-2-7/h3-5,7H,1-2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model . Physical And Chemical Properties Analysis

5-Cyclopropylthiophene-3-carbaldehyde is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications

Pharmaceutical Applications

5-Cyclopropylthiophene-3-carbaldehyde: has garnered attention for its potential in pharmaceutical applications. The cyclopropylthiophene moiety is particularly interesting due to its reactivity characteristics, which may lead to new biologically active compounds . This compound has been used in the synthesis of derivatives with various biological activities, including anticancer , antioxidant , anti-inflammatory , and antimicrobial properties .

Material Sciences

In the realm of material sciences, derivatives of thiophene, such as 5-Cyclopropylthiophene-3-carbaldehyde, are utilized as corrosion inhibitors. These compounds play a significant role in the development of organic semiconductors, contributing to advancements in organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) .

Agrochemistry

Thiophene derivatives are also applied in agrochemistry. The unique properties of these compounds make them suitable for use as pesticides and herbicides, providing a chemical basis for protecting crops against various pests and diseases .

Catalysis

The compound’s derivatives have been involved in catalysis, particularly in Palladium-Catalyzed Synthesis and Suzuki–Miyaura cross-coupling reactions. These reactions are crucial for creating complex organic molecules, which can be used in various chemical processes .

Organic Synthesis

5-Cyclopropylthiophene-3-carbaldehyde serves as a building block in organic synthesis. It is used to create more complex molecules through reactions such as Br/Li exchange reactions , which are essential for constructing specific molecular frameworks .

Drug Delivery Systems

In the field of drug delivery, thiophene derivatives can be incorporated into nanostructures like dendrimers. These nanostructures are used for targeted drug delivery, enhancing the efficacy and reducing the side effects of therapeutic agents .

Analytical Chemistry

This compound is used in analytical chemistry for the development of new analytical methods. Its derivatives can act as chromophores or fluorophores in various spectroscopic techniques, aiding in the detection and quantification of substances .

Environmental Science

Lastly, 5-Cyclopropylthiophene-3-carbaldehyde derivatives are researched for environmental applications, such as the development of sensors for pollutants. These sensors can detect hazardous chemicals in the environment, contributing to environmental monitoring and safety .

Safety And Hazards

properties

IUPAC Name |

5-cyclopropylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-4-6-3-8(10-5-6)7-1-2-7/h3-5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMBVOJGRDPYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

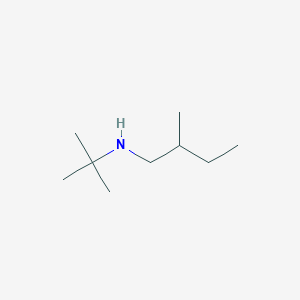

C1CC1C2=CC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropylthiophene-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)

![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)

![N-[(3-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462268.png)

amine](/img/structure/B1462269.png)

![{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine](/img/structure/B1462272.png)

amine](/img/structure/B1462279.png)

amine](/img/structure/B1462281.png)

![(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B1462283.png)

![3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1462286.png)

![(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1462288.png)